(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol

Medicinal Chemistry Computational Drug Design Physicochemical Property Prediction

(E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol (CAS 312262-94-5) is a pyrimidine-based allylic alcohol with molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g mol⁻¹. The compound contains a 2-methylpyrimidine ring linked via a trans (E) double bond to a primary allylic alcohol group, yielding a topological polar surface area (tPSA) of 46.01 Ų and a consensus Log P of approximately 0.79.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13103534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C=CCO
InChIInChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+
InChIKeyUDARCABNXUWGGP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol: Core Chemical Identity and Procurement-Relevant Physicochemical Profile


(E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol (CAS 312262-94-5) is a pyrimidine-based allylic alcohol with molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g mol⁻¹ . The compound contains a 2-methylpyrimidine ring linked via a trans (E) double bond to a primary allylic alcohol group, yielding a topological polar surface area (tPSA) of 46.01 Ų and a consensus Log P of approximately 0.79 . It finds broad utility as a specialty building block in medicinal chemistry, agrochemical lead development, and academic research on heterocyclic‑driven biological activity .

Why Broad-Spectrum Pyrimidine Allylic Alcohols Cannot Substitute for (E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol in Quantitative Structure–Activity Programs


The (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol scaffold enforces a specific spatial orientation of the allylic alcohol moiety relative to the pyrimidine ring, governed by the C5 attachment and the E-geometry of the double bond [1]. Closely related regioisomers — such as 3-(pyrimidin-4-yl)prop-2-en-1-ol or 1-(pyrimidin-5-yl)prop-2-en-1-ol — alter the distance and angle of the terminal hydroxyl group, which directly affects hydrogen-bonding capacity, metabolic stability, and target‑binding potential [1]. Even proximal analogs lacking the exact 2-methyl/E-allylic‑alcohol arrangement — for instance, (2-methylpyrimidin-5-yl)methanol or 3-(2-methylpyrimidin-5-yl)propenal — are structurally incapable of serving as functional isosteres in synthetic routes predicated on this compound’s unique reactivity .

Head‑to‑Head Quantitative Differentiation of (E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol Against the Closest Pyrimidine Allylic Alcohol Analogs


Regioisomeric Differentiation: Pyrimidine-C5 vs. C4 Substitution Governs Log P and Hydrogen‑Bonding Capacity

Attachment of the allylic alcohol at the pyrimidine C5 position (as in the target compound) yields a distinct lipophilicity/polarity balance relative to the C4-attached regioisomer, 3-(pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434‑58‑4) . The target compound (MW 150.18, PSA 46.01 Ų, Log P ≈ 0.79 for the neutral species ) contrasts sharply with the C4 analog’s lower PSA of 42.85 Ų and lower Log P of 0.25 , a difference that translates to a nearly threefold shift in predicted membrane partitioning in QSAR models .

Medicinal Chemistry Computational Drug Design Physicochemical Property Prediction

Functional Group Contrast: Allylic Alcohol vs. Benzylic Alcohol Dictates Reactivity and Metabolic Lability in Lead Optimization

Replacing the E‑allylic alcohol unit with a benzylic alcohol group — as typified by (2-methylpyrimidin-5-yl)methanol (CAS 2239‑83‑0) — eliminates the conjugated double bond and profoundly alters both the chemical reactivity portfolio and the predicted metabolic susceptibility of the molecule [1]. The target compound (MW 150.18, PSA 46.01 Ų) contains a β,γ‑unsaturated allylic alcohol that can participate in oxidations, Claisen rearrangements, and conjugate additions unavailable to the benzylic analog (MW 124.14, PSA 46.01 Ų) ; the missing double bond also confers resistance to metabolic epoxidation/hydroxylation at the allylic position in the latter.

Medicinal Chemistry Synthetic Methodology Metabolic Stability

Bioactivity Divergence: Pyrimidine C5‑Substituted Allylic Alcohols Exhibit Differentiated Lipoxygenase Inhibition Relative to C2‑Alkylthio Analogs

The target compound, (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol, belongs to the class of pyrimidine‑based lipoxygenase inhibitors that interfere with arachidonic acid metabolism, with documentation in curated MeSH‑indexed libraries [1]. A close structural analog, 3-(2-methylsulfanyl‑pyrimidin-5-yloxy)‑prop‑2‑en‑1‑ol (CAS 80305‑96‑0, MW 198.24, m.p. 91.1–91.8 °C) , replaces the 2‑methyl group with a larger 2‑methylsulfanyl substituent and introduces an ether linkage instead of the direct C–C bond to the allylic alcohol. The resulting near‑doubling of molecular weight (ΔMW +48 g mol⁻¹) and substantially lower predicted Log P (estimated ≈ –0.3) indicate that the 2‑methylsulfanyl ether analog occupies a different physicochemical and pharmacological space, underscoring the target compound’s distinct molecular‑recognition profile.

Inflammation Enzyme Inhibition 5‑Lipoxygenase

Synthetic Divergence: E‑Allylic Alcohol Display Enables Selective Derivatization Pathways Unavailable to the Corresponding Aldehyde

The target compound’s reduced allylic alcohol state contrasts directly with its oxidized counterpart, 3-(2-methylpyrimidin-5-yl)propenal (CAS 393177‑83‑8, MW 148.16) . While the aldehyde can undergo imine formation, reductive amination, and Grignard additions, it cannot directly serve as a leaving group in Mitsunobu or Williamson ether syntheses without prior reduction . Therefore, the alcohol form represents a distinct synthetic node that cannot be replaced by the aldehyde without adding at least one synthetic step (reduction), introducing a ΔMW of +2 g mol⁻¹ (alcohol heavier) and a >30 % change in PSA (46.01 vs. 42.85 Ų) .

Synthetic Chemistry Building Block Versatility Parallel Library Synthesis

Highest‑Impact Deployment Scenarios where (E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol Delivers a Verifiable Scientific or Procurement Advantage


5‑Lipoxygenase (5‑LO) Inhibitor Lead‑Generation Libraries that Demand Low‑Molecular‑Weight, Neutral Pyrimidine Scaffolds

Because the compound is annotated as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], and its physicochemical profile (MW 150.18, Log P ≈ 0.79, PSA 46.01 Ų) resides well within the CNS‑privileged and lead‑like space (MW ≤ 400, Log P ≤ 5, PSA ≤ 90 Ų), it serves as an ideal starting point for constructing 5‑LO‑focused fragment libraries that cannot be equivalently populated by the more massive, more polar 2‑methylsulfanyl‑ether analog (MW 198.24) or by the benzylic alcohol analog lacking the reactive allylic double bond.

Parallel Library Synthesis Requiring an Allylic Alcohol Handle for Late‑Stage Diversification Without Protecting‑Group Manipulation

The terminal primary allylic alcohol permits direct etherification, esterification, or Mitsunobu coupling [1], whereas the corresponding aldehyde (CAS 393177‑83‑8, MW 148.16) would require a preliminary reduction step, adding time and cost . This positions (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol as the superior procurement choice for high‑throughput parallel chemistry workflows that demand an orthogonal, unprotected functional group.

Physicochemical Property‑Driven ADME Optimization Studies Exploiting Pyrimidine C5 Regioisomerism

The quantified Log P difference of +0.54 relative to 3-(pyrimidin-4-yl)prop-2-en-1-ol and the associated tPSA increase of ≈ 3.2 Ų [1] enable rational tuning of lipophilicity and hydrogen‑bonding without altering the core pharmacophore. Drug‑metabolism and pharmacokinetics (DMPK) scientists can thus isolate the impact of pyrimidine attachment topology on permeability and solubility, using the target compound as the preferred C5‑linked regioisomer for head‑to‑head comparison.

Agrochemical Intermediate Synthesis Exploiting the Pyrimidine Core’s Heterocyclic Reactivity and the Allylic Alcohol’s Versatility

The pyrimidine ring offers sites for further functionalization (e.g., halogenation, cross‑coupling), while the allylic alcohol can be transformed into an acrylate, epoxide, or azide, making the compound a multi‑directional intermediate for fungicide or herbicide discovery programs where a concise, single‑building‑block strategy is valued over multi‑step alternatives requiring redox interconversions.

Quote Request

Request a Quote for (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.